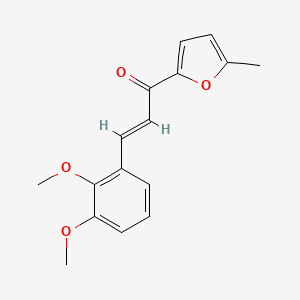

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dimethoxyphenyl group and a methylfuran group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group is highly activated for electrophilic substitution due to electron-donating methoxy groups. Reactions occur preferentially at the para and ortho positions relative to the methoxy groups.

Nucleophilic Addition to the Enone System

The α,β-unsaturated ketone undergoes Michael additions and conjugate additions with nucleophiles.

Cyclization Reactions

The compound participates in intramolecular and catalyzed cyclizations to form heterocycles.

Iron-Catalyzed Transannulation

Under FeCl₃ catalysis in CH₃CN at 60°C, the enone reacts with furans to yield fused tricyclic structures :

Target Compound+FuranFeCl3,60∘CTricyclic Ketone (e.g., 3h in[6])

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the enone’s conjugated system, forming cyclobutane derivatives .

Oxidation

-

Furan Ring Oxidation : MnO₂ in acetone oxidizes the 5-methylfuran moiety to a γ-lactone.

-

Enone Epoxidation : m-CPBA in CH₂Cl₂ generates an epoxide at the α,β-position .

Reduction

-

Ketone Reduction : NaBH₄/MeOH reduces the carbonyl to a secondary alcohol .

-

Double Bond Hydrogenation : H₂/Pd-C saturates the enone to a propane backbone.

Demethylation and Functional Group Interconversion

The methoxy groups undergo demethylation under strong acidic (e.g., BBr₃/CH₂Cl₂) or basic conditions (e.g., NaOH/H₂O), yielding catechol derivatives . For example:

2,3-DimethoxyphenylBBr32,3-Dihydroxyphenyl

Biological Activity-Driven Modifications

While not purely synthetic, the compound’s anti-inflammatory and antioxidant properties correlate with its ability to:

科学的研究の応用

Biological Activities

Chalcones, including (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, exhibit a range of biological activities:

1. Antioxidant Activity

- Chalcones are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.

2. Anticancer Properties

- Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one may exhibit similar effects through modulation of signaling pathways involved in cell survival and death.

3. Anti-inflammatory Effects

- The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant in the treatment of chronic inflammatory diseases.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

1. Cancer Therapy

- Due to its anticancer properties, this chalcone could be developed as a lead compound for new anticancer drugs. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy.

2. Antioxidant Supplements

- The antioxidant capacity of this compound suggests its potential use in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

3. Anti-inflammatory Drugs

- The anti-inflammatory effects could lead to the development of new treatments for conditions such as arthritis or inflammatory bowel disease.

作用機序

The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.

Affecting gene expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Similar Compounds

(2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the furan ring.

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring.

(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-pyridyl)prop-2-en-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the 5-methylfuran group in (2E)-3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical properties and biological activities.

特性

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-7-10-14(20-11)13(17)9-8-12-5-4-6-15(18-2)16(12)19-3/h4-10H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFUYVPHYBKMSJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。